molecular formula C22H26ClN3O5S B2471920 N'-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898415-47-9

N'-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2471920
CAS No.: 898415-47-9
M. Wt: 479.98
InChI Key: MHJCDYPYAZDINW-UHFFFAOYSA-N
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Description

N'-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a high-purity chemical compound intended for research and development applications. This synthetic molecule features a complex structure incorporating an ethanediamide (oxalamide) linker, a 3-chlorophenyl group, and a piperidine ring modified with a 4-methoxybenzenesulfonyl moiety. This specific structural architecture suggests potential for interaction with various biological targets. Compounds with piperidine and benzenesulfonyl groups are often investigated in medicinal chemistry and pharmacology research for their receptor binding affinities and enzyme inhibitory properties . Similarly, chlorophenyl-substituted compounds are frequently explored in chemical research . Researchers may find this compound valuable for probing protein-ligand interactions, studying signal transduction pathways, or as a building block in the synthesis of more complex molecules. The exact mechanism of action, pharmacological profile, and primary research applications for this specific compound are not yet fully characterized in the available scientific literature and require further investigation by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with all applicable local and national regulations.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-3-2-7-18(26)12-13-24-21(27)22(28)25-17-6-4-5-16(23)15-17/h4-6,8-11,15,18H,2-3,7,12-14H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJCDYPYAZDINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Attachment of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.

    Coupling with the Chlorophenyl Group: The chlorophenyl group is attached through nucleophilic substitution reactions, utilizing chlorinated aromatic compounds and suitable nucleophiles.

    Final Assembly: The final compound is assembled by coupling the intermediate products through amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogenated compounds, organometallic reagents, and strong bases or acids are utilized depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

N’-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound’s unique properties make it useful in developing new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of receptor activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound’s structural and functional distinctions from similar molecules are outlined below, with key comparisons focusing on substituent effects, pharmacological properties, and synthetic approaches.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Pharmacological Notes Reference
Target Compound Piperidin-2-yl ethyl ethanediamide - 3-Chlorophenyl
- 4-Methoxybenzenesulfonyl
Hypothesized CNS activity due to sulfonamide and chlorophenyl motifs N/A
W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Piperidin-2-ylidene sulfonamide - 4-Chlorophenylsulfonyl
- 2-Phenylethyl
High-affinity σ1 receptor binding; positional isomerism (2-piperidinyl vs. fentanyl’s 4-piperidinyl) reduces opioid-like effects .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide Piperidin-4-yl carbamoyl - 2-Chlorobenzyl
- 4-Fluorophenylcarbamoyl
Enhanced metabolic stability due to fluorophenyl group; 4-piperidinyl substitution alters conformational flexibility .
N-(3-Chlorophenethyl)-4-nitrobenzamide Phenethyl amide - 3-Chlorophenethyl
- 4-Nitrobenzoyl
Nitro group increases electrophilicity, potentially enhancing reactivity but raising toxicity concerns .
4-Chloro-N-(3-methylphenyl) derivatives Aryl amide - 3-Methylphenyl
- 4-Chloro
Substituent position (para-chloro vs. meta-chloro) critically impacts solubility and receptor selectivity .

Substituent Effects on Pharmacological Activity

  • Chlorophenyl Groups: The target compound’s 3-chlorophenyl group contrasts with analogues like W-15 (4-chlorophenyl) and ’s 2-chlorobenzyl.
  • Sulfonamide vs. Amide Linkers : The 4-methoxybenzenesulfonyl group in the target compound enhances electron-withdrawing effects compared to simple amides (e.g., ’s nitrobenzamide), possibly increasing metabolic stability but reducing membrane permeability .
  • Piperidine Substitution : The 2-piperidinyl ethyl chain in the target compound differs from 4-piperidinyl analogues (e.g., fentanyl derivatives in ). This positional isomerism likely mitigates opioid receptor interactions, as seen in W-15’s lack of mu-opioid activity .

Biological Activity

N'-(3-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is structurally characterized by its chlorophenyl and methoxybenzenesulfonyl substituents, which may influence its pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H24ClN3O3S\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_3\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an enzyme inhibitor and receptor modulator. The following sections summarize key findings from recent studies.

The compound's mechanism of action involves interactions with specific molecular targets, including:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator for various receptors, influencing neurotransmission and other physiological processes.

Pharmacological Studies

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Antinociceptive Activity : Research indicates that the compound exhibits significant antinociceptive effects in animal models, suggesting potential use in pain management.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in various assays, indicating its potential utility in treating inflammatory conditions.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against certain bacterial strains.

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AntinociceptiveSignificant reduction in pain responseStudy A
Anti-inflammatoryDecreased inflammation markersStudy B
AntimicrobialInhibition of bacterial growthStudy C

Case Study 1: Antinociceptive Effects

In a controlled study using rodent models, the administration of this compound resulted in a notable decrease in pain perception compared to control groups. This suggests a potential mechanism involving opioid receptor pathways.

Case Study 2: Anti-inflammatory Mechanism

A separate investigation focused on the anti-inflammatory properties of the compound revealed that it significantly reduced levels of pro-inflammatory cytokines in vitro. The results indicate that this compound may inhibit the NF-kB signaling pathway, which is crucial in inflammation.

Research Findings

Recent research has provided insights into the structure-activity relationship (SAR) of piperidine derivatives. Modifications to the methoxy and chlorophenyl groups have been shown to enhance biological activity, emphasizing the importance of these substituents in developing more effective therapeutic agents.

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